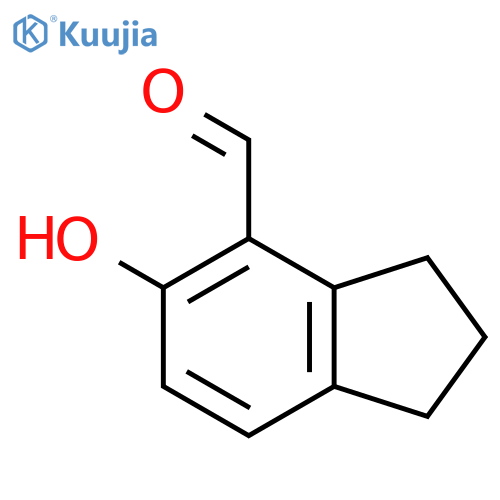Cas no 858226-73-0 (5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde)

858226-73-0 structure
商品名:5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
CAS番号:858226-73-0
MF:C10H10O2
メガワット:162.185203075409
CID:5465440
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
- Z1511830664
- 1H-Indene-4-carboxaldehyde, 2,3-dihydro-5-hydroxy-
-
- インチ: 1S/C10H10O2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-6,12H,1-3H2
- InChIKey: OUBBUDVCXAKBAD-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2=C(C=1C=O)CCC2
計算された属性
- せいみつぶんしりょう: 162.068079557 g/mol
- どういたいしつりょう: 162.068079557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 37.3
- ぶんしりょう: 162.18
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7541094-5.0g |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 5g |
$2900.0 | 2023-05-05 | |
| Enamine | EN300-7541094-10.0g |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 10g |
$4299.0 | 2023-05-05 | |
| 1PlusChem | 1P027X8Y-250mg |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 250mg |
$673.00 | 2024-04-21 | |
| Aaron | AR027XHA-10g |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 10g |
$5937.00 | 2023-12-15 | |
| 1PlusChem | 1P027X8Y-500mg |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 500mg |
$1026.00 | 2024-04-21 | |
| 1PlusChem | 1P027X8Y-1g |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 1g |
$1297.00 | 2024-04-21 | |
| 1PlusChem | 1P027X8Y-2.5g |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 2.5g |
$2484.00 | 2024-04-21 | |
| 1PlusChem | 1P027X8Y-5g |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 5g |
$3647.00 | 2024-04-21 | |
| 1PlusChem | 1P027X8Y-100mg |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 100mg |
$491.00 | 2024-04-21 | |
| Enamine | EN300-7541094-0.05g |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |
858226-73-0 | 95% | 0.05g |
$232.0 | 2023-05-05 |
5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
858226-73-0 (5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde) 関連製品
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 307-59-5(perfluorododecane)
- 13769-43-2(potassium metavanadate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
